Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate
Overview
Description
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate is a chemical compound with the molecular weight of 296.33 . Its IUPAC name is ethyl 2-[2-(methylamino)-4-pyrimidinyl]-1H-indole-5-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16N4O2/c1-3-22-15(21)10-4-5-12-11(8-10)9-14(19-12)13-6-7-18-16(17-2)20-13/h4-9,19H,3H2,1-2H3, (H,17,18,20) .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate are not available, pyrimidine derivatives have been involved in various reactions. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Scientific Research Applications
Anti-Fibrotic Applications
Compounds with a pyrimidine moiety, such as Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate, have shown promising anti-fibrotic activities. These compounds can inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Antimicrobial Activity
Pyrimidine derivatives are known to exhibit antimicrobial properties. The structural framework of Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate allows for the design of new molecules that can be potent antimicrobial agents, targeting a range of microbial pathogens .
Anticancer Properties
The pyrimidine core is a common feature in many anticancer drugs. Research into Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate could lead to the development of new anticancer therapies, particularly for targeting specific types of tumors .
Cardiovascular Therapeutics
Pyrimidine derivatives have been associated with cardiovascular benefits, including antihypertensive effects. The exploration of Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate in this field could yield new treatments for hypertension and other cardiovascular disorders .
Neuroprotective Effects
There is potential for Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate to act as a neuroprotective agent. Its structural properties may allow it to protect neural cells from damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Antidiabetic Activity
Pyrimidine derivatives can also play a role in the management of diabetes. Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate may contribute to the development of new antidiabetic medications that regulate blood sugar levels more effectively .
Future Directions
While specific future directions for Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate are not mentioned, there is ongoing research into the development of pyrimidine derivatives as potential anticancer agents . This suggests that further exploration of the properties and potential applications of Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate could be a valuable area of study.
properties
IUPAC Name |
ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-3-22-15(21)10-4-5-12-11(8-10)9-14(19-12)13-6-7-18-16(17-2)20-13/h4-9,19H,3H2,1-2H3,(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQRYXWYEZKEBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C3=NC(=NC=C3)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732990 | |
Record name | Ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
916486-06-1 | |
Record name | Ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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